molecular formula C18H21NO4 B8528678 Boc-2-naphthylalanine

Boc-2-naphthylalanine

Cat. No.: B8528678
M. Wt: 315.4 g/mol
InChI Key: DWNNJLXALCHZGE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-naphthylalanine (CAS: 58438-04-3) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the α-amino group and a 2-naphthyl side chain. Its IUPAC name is (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid . Key properties include:

  • Molecular Formula: C₁₈H₂₁NO₄
  • Molecular Weight: 315.37 g/mol
  • Purity: >98.0% (HPLC)
  • Appearance: White to off-white crystalline powder .

This compound is widely used in peptide synthesis, where the Boc group serves as a temporary protecting group for the amino moiety, removable under acidic conditions (e.g., trifluoroacetic acid). The 2-naphthyl substituent enhances hydrophobicity and π-π stacking interactions, making it valuable in designing peptides with specific structural or functional properties .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid

InChI

InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21)/t12-/m0/s1

InChI Key

DWNNJLXALCHZGE-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Boc-1-Naphthylalanine vs. Boc-2-Naphthylalanine

The primary structural distinction lies in the position of the naphthyl group (1- vs. 2-substitution), which significantly alters physicochemical and biochemical behavior:

Property Boc-1-Naphthylalanine This compound References
Substituent Position 1-Naphthyl (α-naphthyl) 2-Naphthyl (β-naphthyl)
Steric Effects Higher steric hindrance Moderate steric hindrance
Electronic Effects Electron density shifted Enhanced resonance stabilization
Toxicity Lower (parent 1-naphthylamine: PRTR Class 1-13) Higher (parent 2-naphthylamine: [劇] II [危] 4-1-S-II )

Substituted Phenylalanine Derivatives

This compound is compared to other Boc-protected phenylalanine analogues with varying aromatic substituents:

Compound Substituent Molecular Weight (g/mol) Key Properties Applications References
Boc-4-Nitro-L-phenylalanine 4-Nitro-phenyl 296.27 High polarity, electron-withdrawing Peptide probes for redox studies
Boc-4-Trifluoromethyl-L-phenylalanine 4-CF₃-phenyl 319.29 Enhanced hydrophobicity, metabolic stability Drug candidates for CNS targets
This compound 2-Naphthyl 315.37 High hydrophobicity, π-π interactions Membrane-associated peptides

Key Differences :

  • Hydrophobicity : this compound > Boc-4-Trifluoromethyl-phenylalanine > Boc-4-Nitro-phenylalanine.
  • Synthetic Utility : Nitro and trifluoromethyl groups introduce unique reactivity (e.g., photo-crosslinking or fluorine NMR tags), whereas naphthyl groups optimize binding to aromatic residues in proteins .

Alanine Derivatives with Bulky Substituents

Compared to alanine derivatives with non-aromatic bulky groups:

Compound Substituent Molecular Weight (g/mol) Key Properties References
Boc-D-2,4-Diaminobutyric acid 2,4-Diaminobutyryl 246.27 Basic side chain, cationic at physiological pH
Boc-L-2-Cyanophenylalanine 2-Cyano-phenyl 276.29 Polarizable nitrile group
This compound 2-Naphthyl 315.37 Rigid, hydrophobic

Functional Implications :

  • This compound : Ideal for disrupting α-helix or β-sheet conformations due to rigid steric bulk.
  • Boc-D-2,4-Diaminobutyric Acid: Used to introduce positive charges in antimicrobial peptides .

Data Tables

Table 1: Physicochemical Comparison of Key Boc-Protected Amino Acids

Compound MW (g/mol) Purity Solubility (Common Solvents)
This compound 315.37 >98% DMF, DCM, THF
Boc-1-Naphthylalanine 315.37 >95% DMF, Acetonitrile
Boc-4-Nitro-L-phenylalanine 296.27 >97% DMSO, Methanol

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